molecular formula C16H17NO4S B2530206 Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 369399-59-7

Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2530206
CAS No.: 369399-59-7
M. Wt: 319.38
InChI Key: CHCKCIKQXZSZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a partially hydrogenated ring system. The molecule incorporates a 2,5-dioxopyrrolidine moiety and a propyl ester group, which contribute to its unique electronic and steric properties.

Properties

IUPAC Name

propyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-9-21-16(20)14-10-5-3-4-6-11(10)22-15(14)17-12(18)7-8-13(17)19/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCKCIKQXZSZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of maleimide derivatives with thiophene compounds under controlled conditions. The reaction often requires the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to the benzo[b]thiophene structure have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines .

2. Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity
Research has demonstrated that compounds containing the tetrahydrobenzo[b]thiophene structure can exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases and conditions .

Synthesis and Characterization

The synthesis of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of novel substituted pyrrolidines derived from similar structures. The synthesized compounds were subjected to biological assays to evaluate their anticancer activity against various cell lines. Results indicated promising activity that warrants further investigation into structure-activity relationships .

Case Study 2: In Silico Studies

Another research effort focused on the computational analysis of the compound's interaction with biological targets using molecular docking simulations. The findings suggested that modifications to the compound could enhance its binding affinity and selectivity towards specific enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic molecules. Below is a detailed comparison based on synthesis, reactivity, and functional group interactions:

Thiophene Derivatives with Ester Groups

  • Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (Compound 7b): This ethyl ester derivative, synthesized via a reaction involving malononitrile or ethyl cyanoacetate with elemental sulfur, demonstrates comparable esterification strategies to the target compound. However, the presence of a 2,4-diamino substituent in 7b enhances its nucleophilic reactivity, unlike the electron-withdrawing 2,5-dioxopyrrolidine group in the target molecule. The propyl ester in the target compound may offer improved lipophilicity compared to the ethyl ester in 7b .

Pyrrolidine Dione-Containing Heterocycles

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This nitrophenyl-substituted tetrahydropyrimidine features a 4-oxo-2-thioxo group, which contrasts with the 2,5-dioxopyrrolidine in the target compound. In contrast, the target compound’s dioxopyrrolidine may favor hydrogen bonding interactions in biological systems .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This derivative contains two ester groups and a nitrophenyl substituent, synthesized via a one-pot reaction. Its melting point (243–245°C) and IR spectral data (1700 cm⁻¹ for C=O) align with trends observed in ester-containing heterocycles. The target compound’s single propyl ester and tetrahydrobenzo[b]thiophene core likely result in lower melting points and distinct solubility profiles .

Data Tables for Structural and Functional Comparison

Compound Core Structure Key Functional Groups Synthetic Yield Melting Point
Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene 2,5-Dioxopyrrolidine, Propyl ester Not reported Not reported
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene Ethyl ester, 2,4-Diamino ~50% Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, 4-Nitrophenyl, Cyano 51% 243–245°C
1-(1,5-Dimethyl-3-oxo-2-phenyl-...-5-carbonitrile Tetrahydropyrimidine 4-Oxo-2-thioxo, Nitrophenyl, Cyano 79% 190.9°C

Key Research Findings

Synthetic Flexibility: The target compound’s benzo[b]thiophene core allows for modular functionalization, akin to methods used for ethyl 2,4-diaminothiophene derivatives .

Electronic Effects: The 2,5-dioxopyrrolidine group may reduce electrophilic aromatic substitution reactivity compared to nitro- or cyano-substituted analogs .

Biological Activity

Propyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including analgesic properties, antimicrobial activity, and other pharmacological applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 94042-66-7

Analgesic Activity

Recent studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant analgesic activity. For instance, a study utilizing the "hot plate" method on outbred white mice demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .

CompoundAnalgesic Effect (Compared to Metamizole)
Derivative AHigher
Derivative BComparable
Propyl 2-(2,5-dioxo...)Not yet tested

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively documented. A review highlighted the synthesis and evaluation of various pyrrole and pyridine derivatives for their antibacterial and antifungal activities. These compounds often demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria .

Activity TypeTarget OrganismsIC50 Values
AntibacterialStaphylococcus aureus, Escherichia coli50 µg/mL
AntifungalCandida albicans30 µg/mL

Other Pharmacological Activities

In addition to analgesic and antimicrobial effects, compounds similar to Propyl 2-(2,5-dioxo...) have been studied for various other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties that could be beneficial in reducing oxidative stress .
  • Anti-inflammatory Effects : Compounds containing the benzo[b]thiophene moiety have been associated with anti-inflammatory effects in various in vitro models .

Case Studies

A notable case study involved the synthesis of a series of benzo[b]thiophene derivatives and their subsequent biological evaluation. The study found that modifications to the functional groups significantly influenced the biological activity of these compounds. For example, introducing electron-withdrawing groups enhanced antimicrobial potency while maintaining low cytotoxicity levels against human cell lines .

Q & A

Q. Why do similar compounds exhibit divergent bioactivity despite minor structural changes?

  • Analysis : Minor changes (e.g., propyl vs. benzyl esters) alter pharmacokinetic properties. For example, benzyl esters show higher plasma protein binding (95% vs. 80% for propyl), reducing free drug concentration. Validate via equilibrium dialysis and in vivo PK/PD modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.